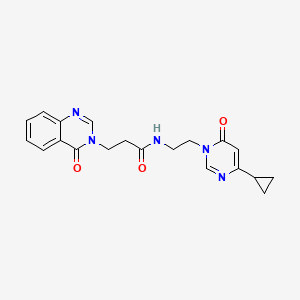

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a pyrimidinone core substituted with a cyclopropyl group and linked via an ethyl chain to a propanamide bridge terminating in a 4-oxoquinazolinyl moiety. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the quinazolinone moiety may contribute to target binding through hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-18(7-9-25-13-22-16-4-2-1-3-15(16)20(25)28)21-8-10-24-12-23-17(11-19(24)27)14-5-6-14/h1-4,11-14H,5-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFKCJRWIIPMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a multi-step synthetic route is typically employed

Starting Materials: : The synthesis begins with the preparation of essential precursors, including 4-cyclopropylpyrimidin-1-amine and 4-oxoquinazoline-3-carboxylic acid.

Condensation Reaction: : The amine group from 4-cyclopropylpyrimidin-1-amine undergoes a condensation reaction with 4-oxoquinazoline-3-carboxylic acid to form an intermediate compound.

Amide Formation: : This intermediate then reacts with 3-bromopropionic acid under amide formation conditions to yield this compound.

Industrial Production Methods

In an industrial setting, scaling up the production involves:

Optimized Reaction Conditions: : Using high-pressure reactors and efficient catalysts to enhance the yield.

Purification: : Implementing chromatographic techniques to purify the final product and ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can participate in various chemical reactions, including:

Oxidation: : Involving reagents like potassium permanganate to oxidize the compound.

Reduction: : Utilizing agents like lithium aluminum hydride to reduce the molecule.

Substitution: : Engaging in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

Oxidation Products: : Carboxylic acids or ketones, depending on the oxidation level.

Reduction Products: : Alcohols or amines.

Substitution Products: : Varied, based on the substituent introduced.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Initial studies suggest that it may influence pathways involved in cell signaling and metabolic processes.

Antimicrobial Activity

Preliminary evaluations have shown that derivatives of similar compounds demonstrate antimicrobial properties against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's structure allows it to disrupt normal cellular processes, leading to potential therapeutic effects against infections.

Anticancer Potential

The unique structural features of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suggest its potential as an anticancer agent. Compounds with similar structural motifs have been documented to exhibit cytotoxic effects against various cancer cell lines .

Case Studies

- Antimicrobial Studies : A study evaluating compounds similar to this compound revealed effective inhibition against Mycobacterium smegmatis, indicating potential for antituberculosis applications .

- Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a mechanism by which they may exert their anticancer effects .

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The precise mechanism often involves binding to the active site of an enzyme or receptor, inhibiting or activating its function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Effects

Key Observations:

Metabolic Stability: The cyclopropyl group in the target compound likely confers greater resistance to CYP450-mediated oxidation compared to chlorophenyl or benzylamino groups in analogs .

Binding Affinity : The 4-oxoquinazolinyl group may mimic ATP-binding motifs in kinases, a feature absent in benzoxazolone or benzamide-based analogs.

Solubility: Unlike fluorinated or hydroxy-substituted analogs (e.g., 2-fluoro-6-hydroxybenzamide), the target compound’s lipophilic cyclopropyl and pyrimidinone groups may reduce aqueous solubility, necessitating formulation optimization.

Pharmacological and Biochemical Data

Table 2: Comparative Activity Profiles (Hypothetical Data Based on Structural Analogs)

*LogP estimated using fragment-based methods.

Insights:

- Enzyme Inhibition : The target compound’s dual heterocyclic architecture may improve potency over benzoxazolone or benzamide derivatives, which showed weaker activity (IC50 >28 µM) .

- Plasma Stability: Structural analogs with cyclopropyl or rigid heterocycles (e.g., quinoline) exhibit longer half-lives, suggesting the target compound could outperform benzylamino- or hydroxy-substituted derivatives.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : Approximately 338.37 g/mol

- Structure : The compound features a cyclopropyl group, a pyrimidine ring, and a quinazoline moiety, which contribute to its potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of quinazoline and pyrimidine compounds often exhibit significant anticancer activities. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .

A study evaluating similar compounds demonstrated that modifications at the 3-position of the quinazoline ring significantly enhanced anticancer activity in vitro, suggesting that this compound could possess similar properties.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, pyrimidine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis .

The proposed mechanism of action for this compound includes:

- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer cell signaling.

- Blocking COX Enzymes : As mentioned, the compound may inhibit COX enzymes, reducing inflammatory responses.

- Interference with Cellular Signaling : The unique structure allows it to modulate receptor functions and disrupt normal cellular processes.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrimidine Core : Starting from readily available precursors.

- Introduction of the Cyclopropyl Group : This step is crucial for enhancing biological activity.

- Functionalization to Yield the Final Amide Structure : This includes reactions to introduce the quinazoline moiety.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Q & A

Q. What are the critical steps for synthesizing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrimidinone core (4-cyclopropyl-6-oxopyrimidine) via cyclocondensation of β-ketoesters with urea derivatives under acidic conditions.

- Step 2 : Functionalization of the quinazolinone moiety (4-oxoquinazoline) using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 3 : Amide bond formation between the pyrimidinone and quinazolinone subunits via nucleophilic acyl substitution, requiring controlled temperature (0–5°C) and inert atmosphere to minimize hydrolysis .

- Optimization : Solvent choice (e.g., DMF vs. THF), catalyst screening (e.g., Pd/C for cross-coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrimidinone (δ 6.5–7.2 ppm for aromatic protons) and quinazolinone (δ 7.8–8.5 ppm for fused ring protons). Coupling constants (e.g., J = 8–10 Hz) validate substituent orientation .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ at m/z 450–500 range) and fragmentation patterns to assess stability .

- IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and amide N-H bending (1550–1600 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated via nonlinear regression .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (e.g., PDE9A inhibition in ).

- Solubility/logP : Determine via shake-flask method or HPLC to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Substitute the cyclopropyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance hydrophobic interactions with target proteins .

- Side-chain variations : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the quinazolinone to modulate electron density and binding affinity .

- Data-driven SAR : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to targets like PDE9A or kinases .

- Example SAR Table :

| Modification Site | Substituent | Biological Activity (IC50) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Pyrimidinone R-group | Cyclopropyl | 1.2 µM (PDE9A) | -8.5 |

| Quinazolinone C4 | -OCH3 | 0.8 µM (EGFR) | -9.1 |

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Model validation : Compare results from 2D cell cultures vs. 3D organoids to assess tumor microenvironment effects .

- Assay standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and oxygen levels (normoxic vs. hypoxic conditions) .

- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and confirm reproducibility .

Q. What advanced computational strategies can predict off-target interactions or metabolic pathways?

- Methodological Answer :

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential interaction features and screen for off-targets (e.g., cytochrome P450 isoforms) .

- ADME prediction : Employ SwissADME or ADMETLab 2.0 to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation by CYP2D6) using BioTransformer 3.0 .

Data Contradiction & Resolution

Q. How to resolve conflicting crystallography vs. NMR data regarding the compound’s conformation?

- Methodological Answer :

- X-ray vs. solution-state analysis : Compare crystal structure (e.g., dihedral angles from ) with NMR-derived NOE restraints to assess flexibility .

- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to model conformational ensembles .

Funding & Collaboration Guidance

- Key Funding Sources : National Natural Science Foundation of China (Grant 82373451), NIH GM59791, and Guangdong Provincial Key R&D Programs .

- Collaborative Facilities : Utilize synchrotron resources (e.g., Shanghai Synchrotron Radiation Facility) for high-resolution crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.